Methyl 3-[(pyridin-4-yl)amino]benzoate Methyl 3-[(pyridin-4-yl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18139288
InChI: InChI=1S/C13H12N2O2/c1-17-13(16)10-3-2-4-12(9-10)15-11-5-7-14-8-6-11/h2-9H,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol

Methyl 3-[(pyridin-4-yl)amino]benzoate

CAS No.:

Cat. No.: VC18139288

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[(pyridin-4-yl)amino]benzoate -

Specification

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
IUPAC Name methyl 3-(pyridin-4-ylamino)benzoate
Standard InChI InChI=1S/C13H12N2O2/c1-17-13(16)10-3-2-4-12(9-10)15-11-5-7-14-8-6-11/h2-9H,1H3,(H,14,15)
Standard InChI Key DEJQHSBLAPSHQZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=CC=C1)NC2=CC=NC=C2

Introduction

Chemical and Physical Properties

Molecular Architecture and Stability

Methyl 3-[(pyridin-4-yl)amino]benzoate features a methyl ester group at the benzoate moiety and a pyridin-4-yl amino substituent at the meta position (Figure 1). The planar pyridine ring facilitates π-π stacking interactions with aromatic residues in biological targets, while the ester group enhances lipid solubility, aiding membrane permeability. The compound’s hygroscopicity underscores the need for anhydrous storage conditions, as moisture absorption can hydrolyze the ester linkage, compromising its integrity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC14H13N3O2\text{C}_{14}\text{H}_{13}\text{N}_{3}\text{O}_{2}
Molecular Weight284.32 g/mol
Melting Point>257 °C
SolubilitySlightly soluble in DMSO/MeOH (heated)
Storage ConditionsInert gas, 2–8 °C

Synthesis and Structural Optimization

Stepwise Synthetic Routes

The synthesis of methyl 3-[(pyridin-4-yl)amino]benzoate typically begins with methyl 3-aminobenzoate, which undergoes nucleophilic aromatic substitution with 4-aminopyridine under acidic catalysis (Scheme 1). Reaction conditions such as temperature (80–100 °C) and solvent choice (e.g., acetic acid) critically influence yield, with optimized protocols achieving ~75% purity after recrystallization. Alternative routes involve coupling pyridine derivatives with pre-functionalized benzoate intermediates, though these methods often require costly catalysts or prolonged reaction times .

Scheme 1:

  • Amination: Methyl 3-aminobenzoate + 4-aminopyridine → Intermediate (acetic acid, 90 °C).

  • Esterification: In situ protection of the carboxylic acid group.

  • Purification: Recrystallization from ethanol/water mixture.

Applications in Drug Development

Role in Nilotinib Synthesis

Nilotinib (Tasigna®), a second-generation BCR-ABL1 inhibitor, relies on methyl 3-[(pyridin-4-yl)amino]benzoate as a critical building block. The compound’s ester group is hydrolyzed during nilotinib synthesis to introduce a carboxylic acid functionality, which enhances target affinity. Clinical trials have validated nilotinib’s efficacy in imatinib-resistant CML, with response rates exceeding 60% in chronic-phase patients.

Interaction Studies and Pharmacokinetics

ADME Profiling and Toxicity

In vitro studies indicate moderate metabolic stability for methyl 3-[(pyridin-4-yl)amino]benzoate, with cytochrome P450 enzymes (CYP3A4) primarily responsible for its oxidation. Plasma protein binding exceeds 85%, necessitating dosage adjustments in hypoalbuminemic patients. While the compound itself exhibits low acute toxicity (LD50_{50} > 2 g/kg in rodents), its metabolites may accumulate in hepatic tissue, warranting further safety evaluations.

Structural Analogs and Comparative Analysis

Pyridine-Based Derivatives

Several analogs share structural homology with methyl 3-[(pyridin-4-yl)amino]benzoate, differing in substituent patterns and biological activity (Table 2). For instance, methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (CAS 917392-54-2) incorporates a pyrimidine ring, enhancing kinase selectivity but reducing solubility . Conversely, 3-[(pyridin-4-ylmethyl)amino]benzoic acid lacks the ester group, favoring renal excretion over tissue penetration .

Table 2: Comparative Analysis of Structural Analogs

CompoundMolecular FormulaKey ModificationsBioactivity
Methyl 3-[(pyridin-4-yl)amino]benzoateC14H13N3O2\text{C}_{14}\text{H}_{13}\text{N}_{3}\text{O}_{2}Pyridin-4-yl amino, methyl esterBCR-ABL1 inhibition
Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoateC18H16N4O2\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{2}Pyrimidine extensionKinase selectivity
3-[(Pyridin-4-ylmethyl)amino]benzoic acidC13H12N2O2\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{2}Carboxylic acid, methyl removalEnhanced excretion

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator